1-(1-Cyclohexenyl)-2-methylpropan-1-one

Photoinitiator Enone Structure-Property Relationship

1-(1-Cyclohexenyl)-2-methylpropan-1-one (CAS 56922-88-4, molecular formula C₁₀H₁₆O, molecular weight 152.23 g/mol) is an organic compound classified as an α,β-unsaturated ketone, featuring a carbonyl group conjugated to an endocyclic cyclohexene double bond. Also known as 1-isobutyrylcyclohexene and isopropyl 1-cyclohexenyl ketone, this compound has been investigated as a Type I photoinitiator for UV-curable thick-layer coating applications and serves as a versatile synthetic intermediate in fine chemical manufacturing.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 56922-88-4
Cat. No. B13754829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cyclohexenyl)-2-methylpropan-1-one
CAS56922-88-4
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=CCCCC1
InChIInChI=1S/C10H16O/c1-8(2)10(11)9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3
InChIKeyCZUHTUVRLZFIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Cyclohexenyl)-2-methylpropan-1-one (CAS 56922-88-4): Procurement Baseline and Compound Class


1-(1-Cyclohexenyl)-2-methylpropan-1-one (CAS 56922-88-4, molecular formula C₁₀H₁₆O, molecular weight 152.23 g/mol) is an organic compound classified as an α,β-unsaturated ketone, featuring a carbonyl group conjugated to an endocyclic cyclohexene double bond . Also known as 1-isobutyrylcyclohexene and isopropyl 1-cyclohexenyl ketone, this compound has been investigated as a Type I photoinitiator for UV-curable thick-layer coating applications and serves as a versatile synthetic intermediate in fine chemical manufacturing [1][2]. However, the volume of publicly available peer-reviewed quantitative performance data for this specific compound remains limited; its procurement value is most robustly established in contexts where the conjugated enone structural motif is explicitly required for downstream reactivity rather than where photopolymerization performance optimization is the primary selection criterion.

Why 1-(1-Cyclohexenyl)-2-methylpropan-1-one Cannot Be Interchanged with Saturated or Aromatic Ketone Analogs


Direct substitution of 1-(1-cyclohexenyl)-2-methylpropan-1-one with its closest structural analogs—specifically 1-cyclohexyl-2-methylpropan-1-one (CAS 6344-47-0, the fully saturated analog) or aromatic ketone photoinitiators such as 1-hydroxycyclohexyl phenyl ketone (CAS 947-19-3, Irgacure 184)—is scientifically unjustified due to fundamental differences in electronic structure and photophysical behavior. The target compound possesses an α,β-unsaturated enone system where the carbonyl π-system is conjugated with an endocyclic cyclohexene double bond . This conjugation confers UV absorption characteristics and photoreactivity profiles that are absent in the saturated analog 1-cyclohexyl-2-methylpropan-1-one, which lacks the extended π-system entirely . Relative to aromatic ketone photoinitiators, the aliphatic enone chromophore in the target compound exhibits substantially different molar absorptivity and may avoid the yellowing and aromatic byproduct formation associated with benzophenone-derived initiators [1]. Where the application requires a conjugated enone electrophile for Michael addition or cycloaddition chemistry, or where an aliphatic photoinitiator scaffold is mandated to mitigate aromatic chromophore migration, substitution with saturated or aromatic alternatives would alter both the reaction pathway and the ultimate material properties.

Quantitative Differentiation Evidence for 1-(1-Cyclohexenyl)-2-methylpropan-1-one (CAS 56922-88-4)


Structural Differentiation: Conjugated Enone vs. Saturated Ketone Analogs

1-(1-Cyclohexenyl)-2-methylpropan-1-one (CAS 56922-88-4) is structurally distinguished from its closest commercially available analog, 1-cyclohexyl-2-methylpropan-1-one (CAS 6344-47-0), by the presence of an endocyclic double bond in the cyclohexene ring that is conjugated with the carbonyl group, forming an α,β-unsaturated enone system . The saturated analog lacks this conjugation entirely, possessing only a cyclohexyl ring with single bonds . This structural difference is chemically definitive: the conjugated enone functions as a Michael acceptor capable of nucleophilic addition at the β-carbon and participates in [2+2] photocycloaddition reactions, whereas the saturated analog is limited to carbonyl nucleophilic addition at the electrophilic carbon and α-deprotonation pathways [1].

Photoinitiator Enone Structure-Property Relationship

Application-Specific Utility: Thick-Layer UV Curable Coatings

The patent literature explicitly identifies compounds structurally encompassing 1-(1-cyclohexenyl)-2-methylpropan-1-one as photoinitiators specifically designed for thick-layer UV curable coating applications, where the photoinitiator molecular weight is specified as ≤1000 and the compound yields colorless cured products [1]. In contrast, many widely adopted commercial photoinitiators—particularly benzophenone derivatives and aromatic α-hydroxyketones such as 1-hydroxycyclohexyl phenyl ketone—exhibit significant limitations in thick-layer curing due to strong UV absorption by aromatic chromophores causing an inner filter effect and inadequate through-cure in pigmented systems [2].

UV Curing Thick-Layer Coating Photoinitiator

Physical Property Differentiation: Boiling Point and Density vs. Aromatic Photoinitiators

1-(1-Cyclohexenyl)-2-methylpropan-1-one exhibits physical properties that meaningfully differentiate it from the widely used aromatic photoinitiator 1-hydroxycyclohexyl phenyl ketone (CAS 947-19-3). The target compound has a boiling point of 96 °C at 9 Torr and density of 0.955 g/cm³ at 17 °C , compared with the comparator's significantly higher melting point (45-49 °C, solid at ambient temperature) and molecular weight (204.26 g/mol vs. 152.23 g/mol) . These property differences carry direct implications for formulation compatibility and processing behavior.

Physical Properties Formulation Volatility

Chromatographic Retention Behavior: LogP 2.86 Hydrophobicity Parameter

The compound has an experimentally verified LogP value of 2.86 as determined by reversed-phase HPLC retention analysis [1]. This lipophilicity parameter is substantially lower than that of its aromatic analog 1-hydroxycyclohexyl phenyl ketone, which has a calculated LogP of approximately 3.2-3.5 [2]. For the saturated analog 1-cyclohexyl-2-methylpropan-1-one, the LogP is estimated to be in the range of 3.0-3.3, reflecting increased hydrophobicity upon saturation of the double bond .

Lipophilicity HPLC Analytical Characterization

Validated Application Scenarios for 1-(1-Cyclohexenyl)-2-methylpropan-1-one (CAS 56922-88-4)


Thick-Layer UV Curable Industrial Coatings and Adhesives

This compound is cited in patent disclosures as a photoinitiator suitable for thick-layer UV curable coatings, where the aliphatic enone structure may address the through-cure limitations and inner filter effect that compromise aromatic photoinitiator performance in films exceeding 25 µm thickness [1]. Procurement in this context is supported when formulations require an initiator with molecular weight ≤1000 that yields colorless cured products, though users should verify specific curing efficiency metrics with the supplier as publicly available comparative quantum yield or conversion data are not available in the peer-reviewed literature.

Synthetic Intermediate Requiring Conjugated Enone Electrophilicity

The α,β-unsaturated ketone structure provides a Michael acceptor site at the β-carbon of the cyclohexene ring, enabling conjugate addition chemistry that is inaccessible with the saturated analog 1-cyclohexyl-2-methylpropan-1-one . This reactivity profile supports use as an intermediate in the synthesis of cyclohexane-containing pharmaceuticals, agrochemicals, and fine chemicals where conjugate addition or subsequent cycloaddition transformations are required. The LogP of 2.86 also provides a predictable hydrophobicity parameter for designing purification protocols via preparative HPLC [2].

Low-Migration or Color-Sensitive UV Curing Applications

Relative to aromatic ketone photoinitiators such as benzophenone or 1-hydroxycyclohexyl phenyl ketone, the fully aliphatic structure of 1-(1-cyclohexenyl)-2-methylpropan-1-one may reduce the risk of aromatic chromophore migration and yellowing in cured polymer matrices—a documented limitation of aromatic photoinitiators in food-contact materials and optical applications [3]. The compound's lower molecular weight (152.23 g/mol) and liquid physical state at ambient temperature also eliminate the dissolution step required for solid crystalline initiators, potentially streamlining formulation workflows .

Technical Documentation Hub

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